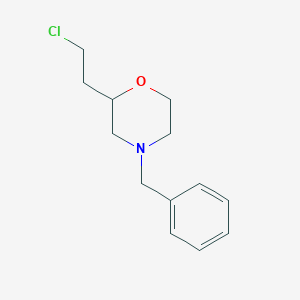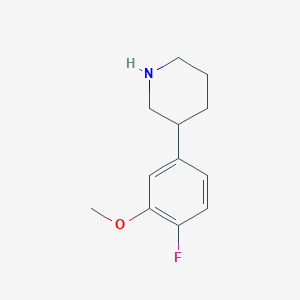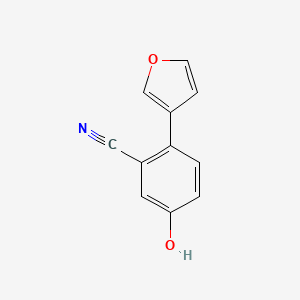
2-(3-Furanyl)-5-hydroxybenzonitrile
概要
説明
2-(3-Furanyl)-5-hydroxybenzonitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring attached to a benzonitrile moiety, with a hydroxyl group at the 5-position of the benzene ring. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)-5-hydroxybenzonitrile typically involves the reaction of 2-furan-3-yl-benzonitrile with a hydroxylating agent. One common method is the hydroxylation of the benzene ring using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at elevated temperatures . This reaction proceeds through the formation of an intermediate, which is then deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(3-Furanyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-Furan-3-yl-5-oxo-benzonitrile.
Reduction: Formation of 2-Furan-3-yl-5-hydroxy-benzylamine.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
2-(3-Furanyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of 2-(3-Furanyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the nitrile group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity and inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
2-Furan-3-yl-benzonitrile: Lacks the hydroxyl group, resulting in different chemical and biological properties.
5-Hydroxy-2-furan-3-yl-benzaldehyde: Contains an aldehyde group instead of a nitrile group.
2-Furan-3-yl-5-methoxy-benzonitrile: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-(3-Furanyl)-5-hydroxybenzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which impart distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the nitrile group provides a site for further chemical modifications .
特性
CAS番号 |
943749-64-2 |
|---|---|
分子式 |
C11H7NO2 |
分子量 |
185.18 g/mol |
IUPAC名 |
2-(furan-3-yl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H7NO2/c12-6-9-5-10(13)1-2-11(9)8-3-4-14-7-8/h1-5,7,13H |
InChIキー |
QFWUVMFRYCEYLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C#N)C2=COC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
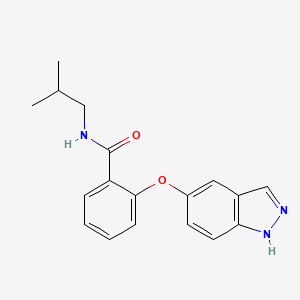
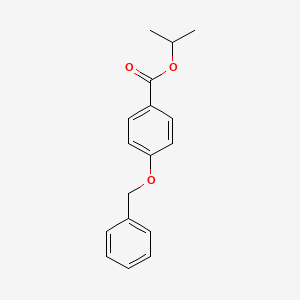
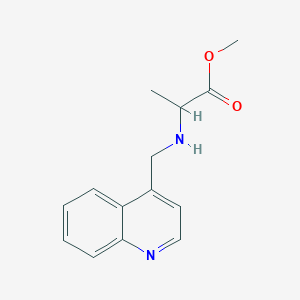
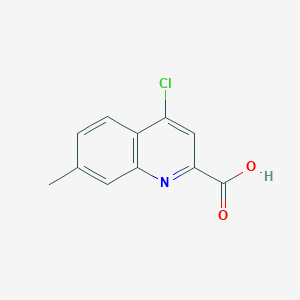
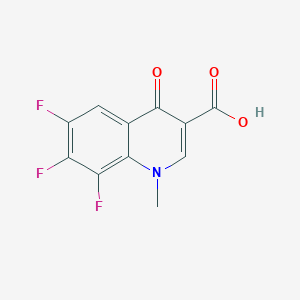
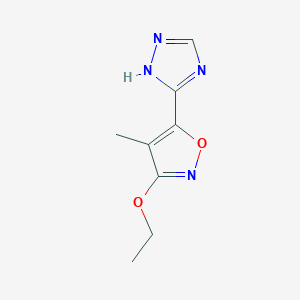
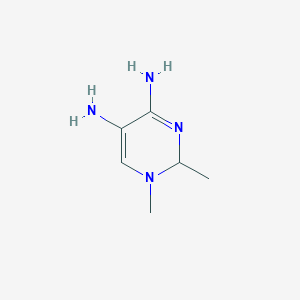
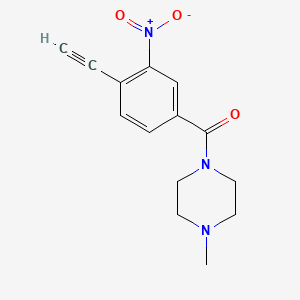
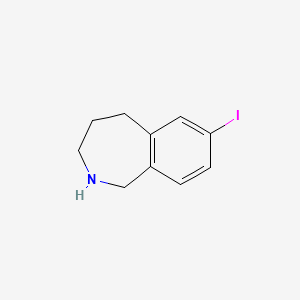
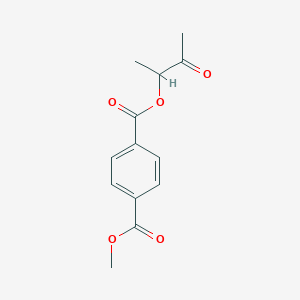
![Imidazo[2,1-b]thiazole-6-carbohydrazide](/img/structure/B8369455.png)
